molecular formula C10H7IS B1311669 2-Iodo-5-phenylthiophene CAS No. 13781-37-8

2-Iodo-5-phenylthiophene

Cat. No.: B1311669
CAS No.: 13781-37-8
M. Wt: 286.13 g/mol
InChI Key: DHRIQSGKMRCNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-phenylthiophene is an organic compound that contains a thiophene ring substituted with an iodo and phenyl group . It is a white to light beige crystalline low melting mass .


Molecular Structure Analysis

The molecular formula of this compound is C10H7IS . The InChI code is 1S/C10H8IS/c11-10-7-6-9 (12-10)8-4-2-1-3-5-8/h1-7,12H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.13 g/mol . It has a topological polar surface area of 28.2 Ų . The compound is stable under normal conditions .

Scientific Research Applications

  • Synthesis and Properties of Novel Polythiophenes Research by Krompiec et al. (2013) explored the synthesis and properties of novel polythiophenes, with a focus on the use of 5-iodo-2,2'-bithiophene as a key substrate in Sonogashira-type cross-coupling reactions. The study highlighted the robust method of synthesizing 5-iodo-2,2'-bithiophene, which is structurally related to 2-Iodo-5-phenylthiophene, and its application in producing conducting polymers with enhanced stability and fluorescent activity. This indicates the potential use of similar iodine-substituted thiophenes in advanced material sciences (Krompiec et al., 2013).

  • Mechanism of Lithiumiodine Exchange in Iodothiophenes Reich and Whipple (2005) investigated the lithiumiodine exchange mechanism in iodothiophenes, a class to which this compound belongs. Their study provided insights into the chemical behavior of iodothiophenes, which is essential for understanding their reactivity and potential applications in various synthetic routes (Reich & Whipple, 2005).

  • Photoinduced Reactions in Halothiophenes Latterini et al. (2001) conducted studies on photoinduced substitution reactions in halothiophenes, including 2-Iodo-5-nitrothiophene and 2-Iodo-5-cyanothiophene. Their research on the photocleavage of the carbon–halogen bond in these compounds provides valuable information about the photochemical behavior of this compound, which can be relevant in photophysical and photochemical applications (Latterini et al., 2001).

  • Synthesis of Highly Regioregular Polythiophene Guillerez and Bidan (1998) presented a method for synthesizing highly regioregular poly(3-octylthiophene) using an iodo-substituted thiophene derivative. This research underlines the significance of iodothiophene derivatives, such as this compound, in creating regioregular polythiophenes with potential applications in electronic devices (Guillerez & Bidan, 1998).

  • Photochemical Synthesis of Phenyl-2-thienyl Derivatives Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives using halogenothiophenes. Their findings on the reactivity of iodine-containing compounds in photochemical reactions can be applied to understand the photochemical properties of this compound, potentially useful in synthetic organic chemistry (Antonioletti et al., 1986).

Safety and Hazards

2-Iodo-5-phenylthiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation .

Properties

IUPAC Name

2-iodo-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIQSGKMRCNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-5-phenylthiophene
Reactant of Route 2
Reactant of Route 2
2-Iodo-5-phenylthiophene
Reactant of Route 3
2-Iodo-5-phenylthiophene
Reactant of Route 4
Reactant of Route 4
2-Iodo-5-phenylthiophene
Reactant of Route 5
Reactant of Route 5
2-Iodo-5-phenylthiophene
Reactant of Route 6
Reactant of Route 6
2-Iodo-5-phenylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.